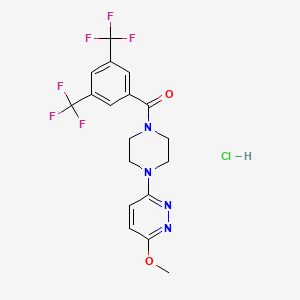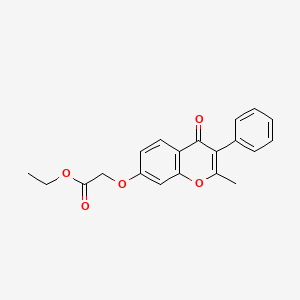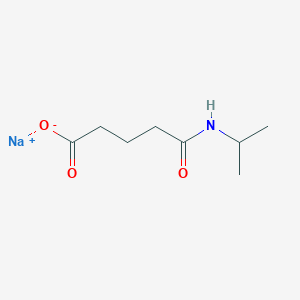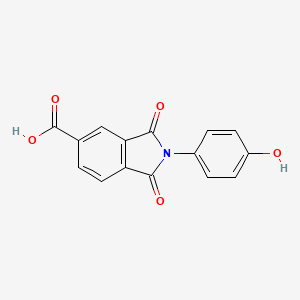
(3,5-Bis(trifluoromethyl)phenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a phenyl ring substituted with two trifluoromethyl groups at the 3 and 5 positions. It also has a piperazine ring attached to a methanone group. The piperazine ring is further substituted with a pyridazine ring at the 4 position .
Molecular Structure Analysis
The molecule likely has a complex three-dimensional structure due to the presence of multiple rings. The trifluoromethyl groups are electron-withdrawing, which could influence the reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The trifluoromethyl groups might make the phenyl ring less reactive towards electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the trifluoromethyl groups could increase the compound’s lipophilicity .Wissenschaftliche Forschungsanwendungen
Chromatography and Separation
- Analysis of Flunarizine and Degradation Products : The compound has been utilized in chromatographic studies, specifically in the analysis of flunarizine (a related compound) and its degradation products. Using micellar and microemulsion liquid chromatography, researchers successfully separated flunarizine hydrochloride and its degradation products, indicating the compound's utility in sophisticated chromatographic techniques (El-Sherbiny et al., 2005).
Material Science and Organic Electronics
- Thermally Activated Delayed Fluorescent Emitters : In the field of organic electronics, this compound has been investigated as a component in thermally activated delayed fluorescent (TADF) emitters. It was found to contribute to high-efficiency emission, particularly in blue TADF devices, demonstrating its potential in the development of organic light-emitting diodes (OLEDs) (Kim, Choi, & Lee, 2016).
Antimicrobial Research
- Synthesis and Antimicrobial Activity : This compound has been synthesized and evaluated for its antimicrobial properties. Its structure and efficacy against various strains of bacteria and fungi have been a subject of research, showing its potential in the development of new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Crystallography
- Structural Characterization in Crystallography : The compound has been used in crystallographic studies to understand its molecular and crystal structure. These studies are crucial for the development of pharmaceuticals and materials science applications (Revathi et al., 2015).
Catalysis and Complex Formation
- Investigation in Catalysis and Complex Formation : It has been involved in the synthesis of dinuclear complexes and investigated for its role in catalysis. Such studies are important for understanding and developing new catalytic processes and materials (Aouled & Uysal, 2021).
Tubulin Polymerization and Anticancer Research
- Inhibition of Tubulin Polymerization and Anticancer Activity : In the context of cancer research, derivatives of this compound have been synthesized and evaluated for their ability to inhibit tubulin polymerization, a crucial mechanism in cancer cell division. These studies provide insights into developing new anticancer drugs (Prinz et al., 2017).
Synthesis and Evaluation in Pharmacology
- Synthesis and Pharmacological Evaluation : Its derivatives have been synthesized and evaluated for various pharmacological activities, including antimicrobial properties. This research contributes to the understanding and development of new therapeutic agents (Chaudhari, 2012).
Alzheimer's Disease Research
- Therapeutic Agents for Alzheimer's Disease : Exploring its potential in the treatment of Alzheimer's disease, researchers have synthesized multifunctional amides from this compound. These amides have shown moderate enzyme inhibitory potentials and are being investigated for their role in Alzheimer's therapy (Hassan et al., 2018).
Antibacterial Activity
- Synthesis and Antibacterial Activity : Its derivatives have been synthesized and their antibacterial activities have been assessed. Such studies are vital for developing new antibacterial agents and understanding microbial resistance (Xu et al., 2012).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[3,5-bis(trifluoromethyl)phenyl]-[4-(6-methoxypyridazin-3-yl)piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F6N4O2.ClH/c1-30-15-3-2-14(25-26-15)27-4-6-28(7-5-27)16(29)11-8-12(17(19,20)21)10-13(9-11)18(22,23)24;/h2-3,8-10H,4-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJCAYPZEJEHLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF6N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Bis(trifluoromethyl)phenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-bromo-N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2981170.png)
![(3r,5r,7r)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)adamantane-1-carboxamide](/img/structure/B2981171.png)
![tert-Butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate hydrochloride](/img/structure/B2981172.png)



![1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}-2-(1-methyl-1H-indol-3-yl)ethan-1-one](/img/structure/B2981178.png)
![6-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B2981180.png)


![4-{4-[3-(dimethylamino)propyl]-5-methyl-4H-1,2,4-triazol-3-yl}-1-phenyl-1H-pyrazol-5-amine](/img/structure/B2981188.png)
![N-(3-chlorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2981189.png)